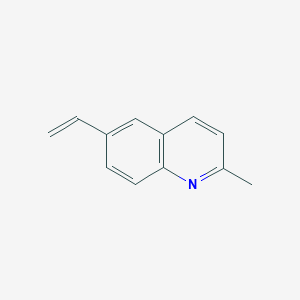

2-Methyl-6-vinylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11N |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

6-ethenyl-2-methylquinoline |

InChI |

InChI=1S/C12H11N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h3-8H,1H2,2H3 |

InChI Key |

NCJODDFKAZRQLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C=C |

Origin of Product |

United States |

Polymerization Studies of 2 Methyl 6 Vinylquinoline Monomers

Radical Polymerization Techniques

Radical polymerization represents a common and versatile method for the polymerization of a wide range of vinyl monomers. The presence of the vinyl group in 2-Methyl-6-vinylquinoline allows it to undergo addition polymerization initiated by free radicals.

Free Radical Polymerization (FRP) of Vinylquinolines

Free radical polymerization (FRP) is a chain reaction consisting of initiation, propagation, and termination steps. fiveable.me For vinylquinoline monomers, this process is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate primary radicals. These radicals then add to the vinyl group of a this compound monomer, creating a new radical species that can subsequently react with other monomers in a propagation sequence.

Termination of the growing polymer chains in the FRP of vinylquinolines can occur through combination or disproportionation, leading to the formation of the final polymer. fiveable.me The molecular weight and polydispersity of the resulting poly(this compound) are influenced by factors such as initiator and monomer concentrations, temperature, and the presence of chain transfer agents.

Table 1: Typical Conditions for Free Radical Polymerization of Vinyl Monomers

| Parameter | Typical Value/Condition |

| Initiator | Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO) |

| Initiator Conc. | 0.1 - 2.0 mol% relative to monomer |

| Solvent | Toluene, Dioxane, Dimethylformamide (DMF) |

| Temperature | 60 - 100 °C |

| Reaction Time | 4 - 24 hours |

Bulk Polymerization Methodologies for Vinylquinoline Monomers

Bulk polymerization is a solvent-free FRP technique where the reaction mixture consists only of the monomer and the initiator. This method offers the advantage of producing a polymer with high purity, as there is no solvent to be removed. The bulk polymerization of vinyl monomers is generally carried out by heating the monomer with a soluble initiator.

For this compound, a bulk polymerization process would involve dissolving a suitable initiator, such as AIBN, in the molten monomer, followed by heating to initiate polymerization. A significant challenge in bulk polymerization is the management of the heat generated during the exothermic polymerization process, which can lead to a rapid increase in viscosity (the Trommsdorff-Norrish effect or gel effect) and potentially uncontrolled reactions. Proper temperature control is therefore crucial to obtain a polymer with a desired molecular weight and to avoid the formation of cross-linked or branched structures. While specific studies on the bulk polymerization of this compound are scarce, the general principles are applicable.

Controlled/Living Polymerization Methods

Controlled/living polymerization techniques offer precise control over the molecular weight, architecture, and functionality of polymers. These methods are characterized by the absence of irreversible termination and chain transfer reactions, allowing polymer chains to grow at a constant rate. wikipedia.org

Atom Transfer Radical Polymerization (ATRP) for Polyquinoline Architectures

Atom Transfer Radical Polymerization (ATRP) is a versatile controlled/living radical polymerization method that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. cmu.edu This reversible activation-deactivation equilibrium maintains a low concentration of active radical species, thereby minimizing termination reactions. cmu.edu

The ATRP of vinyl monomers, including those with heterocyclic rings like vinylpyridines, has been successfully demonstrated. By analogy, this compound is expected to be a suitable monomer for ATRP. The polymerization would be initiated by an alkyl halide in the presence of a copper(I) complex with a suitable ligand, such as a bipyridine or a multidentate amine. The quinoline (B57606) nitrogen, being a Lewis base, could potentially coordinate with the copper catalyst, which might influence the polymerization kinetics and control. Careful selection of the ligand and reaction conditions would be necessary to mitigate such effects and achieve a well-controlled polymerization.

Table 2: Key Components in a Typical ATRP System for Vinyl Monomers

| Component | Example | Role |

| Monomer | This compound | Building block of the polymer |

| Initiator | Ethyl α-bromoisobutyrate | Provides the initial growing chain |

| Catalyst | Copper(I) bromide (CuBr) | Activator |

| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Solubilizes and modulates the activity of the copper catalyst |

| Deactivator | Copper(II) bromide (CuBr₂) | Controls the polymerization by deactivating growing radicals |

| Solvent | Toluene, Anisole | Reaction medium |

Ring-Opening Metathesis Polymerization (ROMP) with Vinylquinoline-Derived Macromonomers

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, driven by the relief of ring strain. nih.gov While this compound itself is not a cyclic olefin and therefore cannot be directly polymerized by ROMP, it can be incorporated into a ROMP-active macromonomer.

This approach involves the synthesis of a strained cyclic olefin, such as a norbornene derivative, that is functionalized with a this compound moiety. This macromonomer can then be polymerized using a suitable ROMP catalyst, such as a Grubbs or Schrock catalyst. The resulting polymer would have a poly(cyclic olefin) backbone with pendant this compound units. This strategy allows for the creation of well-defined graft or brush-like polymer architectures containing the quinoline functionality. The living nature of ROMP allows for precise control over the length of the polymer backbone. nih.gov

Copolymerization Strategies Involving this compound

Copolymerization is the process of polymerizing two or more different monomers together to create a copolymer. This technique is widely used to tailor the properties of the resulting polymer by combining the characteristics of the individual monomers. This compound can be copolymerized with a variety of other vinyl monomers via radical polymerization.

The composition of the resulting copolymer is determined by the reactivity ratios of the comonomers. The reactivity ratios, r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer unit to add the same monomer (homopropagation) versus the other monomer (crosspropagation). While specific reactivity ratios for the copolymerization of this compound are not extensively documented, they can be determined experimentally by analyzing the copolymer composition at low conversions for various monomer feed ratios.

Common comonomers for vinylquinolines could include styrene (B11656), methyl methacrylate (B99206) (MMA), and acrylates. The incorporation of this compound into these copolymers would be expected to modify their thermal, optical, and chemical properties. For instance, copolymerization with styrene could lead to materials with a higher glass transition temperature and modified refractive index.

Table 3: Potential Comonomers for Copolymerization with this compound

| Comonomer | Potential Property Modification |

| Styrene | Increased glass transition temperature, altered refractive index |

| Methyl Methacrylate (MMA) | Improved optical clarity, weatherability |

| Acrylates (e.g., n-butyl acrylate) | Introduction of flexibility, lower glass transition temperature |

| Acrylonitrile | Enhanced chemical resistance and barrier properties |

Synthesis of Copolymers with Diverse Monomeric Units

The incorporation of this compound into copolymers with other vinylic monomers is a key strategy to tailor the properties of the final material. While specific studies detailing the copolymerization of this compound are not extensively documented in publicly available literature, the principles of free-radical copolymerization of analogous vinyl compounds provide a strong basis for understanding its potential behavior. For instance, the copolymerization of other quinoline-containing monomers, such as 8-quinolinyl methacrylate, has been successfully carried out with common monomers like methyl acrylate (B77674) and vinyl acetate (B1210297). tulane.edu

The behavior of this compound in a free-radical copolymerization with a comonomer (M₂) would be dictated by their respective monomer reactivity ratios (r₁ and r₂). These ratios determine the relative rates at which each monomer adds to the growing polymer chain radicals.

If r₁ > 1, the growing chain ending in a this compound radical prefers to add another this compound monomer.

If r₁ < 1, it preferentially adds the comonomer M₂.

If r₁ ≈ 1 and r₂ ≈ 1, a random copolymer is likely to form.

If r₁ and r₂ are both less than 1, an alternating copolymer may be favored.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been employed for the polymerization of vinyl monomers with nitrogen-containing heterocyclic aromatic functional groups, which could be applicable to this compound to create well-defined copolymers. google.com The synthesis of copolymers allows for the combination of the desirable properties of poly(this compound) with those of other polymers, such as the mechanical strength of polystyrene or the solubility of poly(methyl methacrylate).

Table 1: Potential Comonomers for Copolymerization with this compound and Their Anticipated Properties

| Comonomer | Potential Polymerization Method | Anticipated Copolymer Properties |

| Styrene | Free Radical Polymerization, ATRP | Enhanced thermal stability and mechanical strength. |

| Methyl Methacrylate | Free Radical Polymerization, ATRP | Improved solubility and optical clarity. |

| N-vinylpyrrolidone | RAFT Polymerization | Increased hydrophilicity and biocompatibility. |

| Acrylonitrile | Free Radical Polymerization | Enhanced chemical and solvent resistance. |

Block Copolymer Architectures Incorporating Vinylquinoline Segments

The synthesis of block copolymers, which consist of long sequences of one monomer followed by a sequence of another, allows for the creation of materials with distinct, phase-separated domains and unique properties. Living polymerization techniques are essential for the controlled synthesis of such architectures. wikipedia.org

While direct synthesis of block copolymers from this compound is not prominently reported, the use of living anionic polymerization and controlled radical polymerization methods for other vinyl monomers suggests a viable pathway. For example, living anionic polymerization is a well-established method for creating block copolymers of styrene and other vinyl compounds. eresearchco.comwikipedia.org Similarly, techniques like ATRP and nitroxide-mediated polymerization (NMP) have been used to create block copolymers from a variety of vinyl monomers. cmu.edursc.org

A plausible strategy for synthesizing a block copolymer containing a poly(this compound) segment would involve the sequential addition of monomers. For instance, a living polymerization of styrene could be initiated, and after the styrene has been consumed, this compound monomer would be introduced to the living polymer chains to form a poly(styrene)-block-poly(this compound) copolymer. The successful synthesis of such block copolymers would open avenues for applications in areas like nanotechnology and drug delivery, where the self-assembly of block copolymers into micelles or other ordered structures is crucial.

Post-Polymerization Modification and Functionalization of Quinoline-Based Polymers

Post-polymerization modification is a powerful tool for introducing a wide range of functional groups onto a pre-existing polymer backbone, allowing for the creation of a library of materials from a single parent polymer. cmu.edu

Chemical Modification of Poly(vinylquinoline) Backbones

The quinoline ring in the poly(this compound) backbone is amenable to various chemical modifications. One notable example from related poly(quinoline) systems is the nucleophilic aromatic substitution on polymers containing perfluorophenyl quinoline units. In this approach, the fluorine atoms on the perfluorophenyl group can be displaced by nucleophiles, allowing for the attachment of various functional molecules. nih.gov This strategy could potentially be adapted to derivatives of this compound.

Another potential modification is the quaternization of the nitrogen atom in the quinoline ring. This reaction would introduce a positive charge onto the polymer backbone, transforming it into a polyelectrolyte. Such a modification would drastically alter the solubility of the polymer, making it more water-soluble, and could impart antimicrobial properties.

Furthermore, "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offer a highly efficient and versatile method for polymer functionalization. nih.govrsc.org If a poly(this compound) copolymer were synthesized with monomers containing azide (B81097) or alkyne functionalities, a wide array of molecules could be subsequently "clicked" onto the polymer backbone.

Synthesis of End-Functionalized Polyquinolines

The synthesis of polymers with specific functional groups at their chain ends, known as telechelic polymers, is crucial for applications such as the formation of block copolymers, network polymers, and for attaching the polymer to surfaces or biomolecules. rsc.orgrsc.org

A study on the synthesis of new end-functionalized polyquinolines demonstrated the use of atom-transfer radical polymerization (ATRP) to achieve this. researchgate.net By employing initiators containing specific functional groups, polymers with those functionalities at one end can be prepared. For instance, using initiators with protected hydroxyl or carboxyl groups would yield polyquinolines with these functionalities at their termini after a deprotection step. These end-functionalized polymers can then be used in subsequent reactions to create more complex macromolecular architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful technique that allows for the synthesis of polymers with a reactive terminal group that can be further modified. rsc.org

Table 2: Examples of Initiators for the Synthesis of End-Functionalized Polyquinolines via ATRP

| Initiator | Resulting End-Group (after potential deprotection) | Potential Application of End-Functionalized Polymer |

| Ethyl α-bromoisobutyrate | Bromine | Macroinitiator for further polymerization. |

| 2-Hydroxyethyl 2-bromopropionate | Hydroxyl | Grafting onto surfaces, reaction with isocyanates. |

| tert-Butyl 2-bromopropionate | Carboxylic acid | Bioconjugation, formation of polyesters. |

Strategies for Inhibition and Stabilization of Vinylquinoline Polymerization

The vinyl group of this compound, like other vinyl monomers, is susceptible to unwanted polymerization, especially during storage or purification at elevated temperatures. To prevent this, polymerization inhibitors and retarders are added. wikipedia.orgchempoint.com

Inhibitors are compounds that effectively stop the polymerization process, often by scavenging the initial radicals formed. They typically have a defined induction period during which no polymerization occurs. Retarders, on the other hand, slow down the rate of polymerization without a distinct induction period. google.com

For vinyl aromatic monomers, common inhibitors include phenolic compounds such as hydroquinone (B1673460) (HQ), 4-methoxyphenol (B1676288) (MEHQ), and 4-tert-butylcatechol (B165716) (TBC). chempoint.com These inhibitors are particularly effective in the presence of oxygen. Quinones, such as p-benzoquinone, are also widely used as polymerization inhibitors. longchangchemical.com

Retarders often include compounds like certain hydroxylamines and p-phenylenediamines. chempoint.com In industrial settings, a combination of an inhibitor and a retarder is often used to provide both routine stabilization and emergency protection against runaway polymerization. chempoint.com

The choice of inhibitor or stabilizer for this compound would depend on the storage conditions and the intended application. For long-term storage at ambient temperatures, a low concentration of a phenolic inhibitor would likely be sufficient. For processes involving heating, a more robust inhibitor or a combination of an inhibitor and a retarder might be necessary. It is also crucial that the chosen inhibitor can be easily removed before the intended polymerization of the monomer.

Table 3: Common Inhibitors and Retarders for Vinyl Monomers

| Compound Type | Specific Examples | Mechanism of Action |

| Phenolic Inhibitors | Hydroquinone (HQ), 4-methoxyphenol (MEHQ) | Radical scavenging (effective in the presence of oxygen). chempoint.com |

| Quinone Inhibitors | p-Benzoquinone | Radical trapping. longchangchemical.com |

| Hydroxylamine Retarders | Diethylhydroxylamine (DEHA) | Radical scavenging. wikipedia.org |

| Aromatic Amine Inhibitors | p-Phenylenediamine | Radical scavenging. longchangchemical.com |

Chemical Transformations and Derivatization of 2 Methyl 6 Vinylquinoline

Reactions at the Vinyl Group

The exocyclic double bond of the vinyl substituent is a hub of reactivity, susceptible to addition reactions, oxidative processes, and reduction.

The vinyl group of 2-methyl-6-vinylquinoline readily undergoes electrophilic addition. In the presence of hydrohalic acids (HX), the reaction proceeds according to Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the vinyl group (the carbon with more hydrogen atoms), and the halide adds to the carbon adjacent to the quinoline (B57606) ring. chemguide.co.uk This regioselectivity is dictated by the formation of the more stable secondary carbocation intermediate benzylic to the quinoline ring. libretexts.orgunizin.org

Nucleophilic addition to the vinyl group, often termed a conjugate or Michael addition, also occurs, particularly with soft nucleophiles. thieme-connect.commasterorganicchemistry.com The electron-withdrawing nature of the quinoline ring system enhances the electrophilicity of the double bond, facilitating attack by nucleophiles. This reaction is often promoted by either basic or acidic conditions. thieme-connect.com Under acidic conditions, protonation of the quinoline nitrogen increases the electron-withdrawing effect, further activating the vinyl group towards attack by even weak nucleophiles. thieme-connect.com

| Reaction Type | Reagent | Product Type | Key Feature |

| Electrophilic Addition | HBr | 6-(1-Bromoethyl)-2-methylquinoline | Follows Markovnikov's rule, proceeding via a stable secondary carbocation. chemguide.co.uk |

| Nucleophilic Addition | Thiol (R-SH) | 6-(2-(R-thioyl)ethyl)-2-methylquinoline | Can be catalyzed by acid or base; the quinoline ring activates the vinyl group. thieme-connect.com |

| Nucleophilic Addition | Enolates | 3-(2-(2-Methylquinolin-6-yl)ethyl)ketone | Forms a new carbon-carbon bond. thieme-connect.com |

The vinyl group is susceptible to oxidative cleavage, a reaction that severs the carbon-carbon double bond to yield carbonyl compounds. A common method for this transformation is ozonolysis, followed by a reductive or oxidative workup. Reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) typically yields the corresponding aldehyde, 2-methylquinoline-6-carbaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce the carboxylic acid, 2-methylquinoline-6-carboxylic acid.

Other functionalizations of the vinyl bond are also possible. For instance, reaction with nitrosonium tetrafluoroborate (B81430) in acetonitrile (B52724) can lead to the formation of acetonitrolic acid derivatives. koreascience.kr Epoxidation of the vinyl group can also be achieved using various reagents, providing access to oxirane-containing quinoline structures.

| Oxidizing Agent | Workup Condition | Major Product |

| Ozone (O₃) | Reductive (e.g., DMS) | 2-Methylquinoline-6-carbaldehyde |

| Ozone (O₃) | Oxidative (e.g., H₂O₂) | 2-Methylquinoline-6-carboxylic acid |

| Nitrosonium tetrafluoroborate (NOBF₄) | Acetonitrile | 2-Methyl-6-quinolylacetonitrolic acid koreascience.kr |

The selective reduction of the vinyl group in the presence of the quinoline ring is a key transformation. Catalytic hydrogenation is the most common method to achieve this, converting the vinyl group to an ethyl group to yield 2-methyl-6-ethylquinoline. libretexts.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. drhazhan.comasianpubs.org The conditions can often be controlled to selectively reduce the vinyl double bond without affecting the aromatic quinoline core. drhazhan.commdpi.com The hydrogenation of the quinoline ring itself generally requires more forcing conditions, such as higher pressures and temperatures, or more active catalysts like Raney nickel. drhazhan.comwikipedia.org

In some synthetic contexts, chemoselective reduction can be challenging. For example, attempts to reduce a different, more substituted olefin in a complex molecule containing a this compound moiety can sometimes lead to undesired 1,6-reduction of the vinylquinoline system. nih.gov

| Catalyst | Hydrogen Source | Product | Selectivity |

| Pd/C | H₂ gas | 2-Methyl-6-ethylquinoline | High selectivity for the vinyl group over the quinoline ring under mild conditions. drhazhan.com |

| PtO₂ | H₂ gas | 2-Methyl-6-ethylquinoline | Effective for selective alkene hydrogenation. asianpubs.org |

| Ni-Mo/γ-Al₂O₃ | H₂ gas | 2-Methyl-6-ethyl-1,2,3,4-tetrahydroquinoline | Can lead to reduction of both the vinyl group and the heterocyclic ring under more forcing conditions. mdpi.com |

Reactions Involving the Quinoline Nitrogen Heteroatom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, enabling reactions such as alkylation and coordination to metal ions.

The nitrogen atom of the quinoline ring can act as a nucleophile and react with various electrophiles, such as alkyl halides, to form N-alkylated quaternary quinolinium salts. google.comorganic-chemistry.org This process, known as quaternization, converts the neutral quinoline into a positively charged quinolinium ion. google.com The reaction typically proceeds by treating the quinoline derivative with an alkylating agent like methyl iodide or dimethyl sulfate (B86663). google.com This transformation significantly alters the electronic properties of the molecule, making the quinolinium ring more electron-deficient. This increased electrophilicity can, in turn, influence the reactivity of other parts of the molecule.

| Alkylating Agent | Product Type | Example Product |

| Methyl Iodide (CH₃I) | Quaternary Ammonium Salt | 6-Vinyl-1,2-dimethylquinolinium iodide |

| Dimethyl Sulfate ((CH₃)₂SO₄) | Quaternary Ammonium Salt | 6-Vinyl-1,2-dimethylquinolinium methyl sulfate google.com |

| Benzyl Bromide (BnBr) | Quaternary Ammonium Salt | 1-Benzyl-2-methyl-6-vinylquinolinium bromide |

The nitrogen atom of the this compound scaffold can coordinate to a variety of metal centers, acting as a ligand in the formation of coordination complexes. aut.ac.nz The quinoline moiety is a well-known coordinating group in transition metal chemistry. researchgate.net The presence of the vinyl group offers a potential secondary site for interaction or further reaction, although coordination typically occurs primarily through the nitrogen lone pair. Derivatives of quinoline are known to form stable complexes with transition metals such as copper(II), cobalt(II), and nickel(II). researchgate.net These complexes can exhibit various geometries, including octahedral and square planar, depending on the metal ion and other coordinating ligands. aut.ac.nz The formation of these metal complexes is fundamental to their application in areas like catalysis and materials science. researchgate.net

| Metal Ion | Ligand System | Potential Application |

| Cu(II), Co(II), Ni(II) | Schiff Base derivatives | Catalysis, Materials Science |

| Mn(II), Zn(II), Pd(II) | Tripodal amine ligands incorporating quinoline | Fluorescent sensors, Catalysis aut.ac.nzresearchgate.net |

| Rh(I) | Bidentate phosphine-quinoline ligands | Asymmetric hydroformylation scispace.com |

Functionalization and Substitution on the Quinoline Ring

The quinoline ring of this compound is a versatile platform for a variety of chemical modifications. The electron-rich nature of the quinoline system allows for electrophilic substitution reactions, while the nitrogen atom can influence reactivity and direct functionalization to specific sites. evitachem.com The presence of the methyl and vinyl groups also offers handles for further chemical evolution, but transformations focused on the core ring structure are key to accessing a diverse range of analogues.

The synthesis typically starts with a C-6 substituted 2-methylquinoline (B7769805), which then undergoes condensation with an aldehyde or a related electrophile to generate the C-2 vinyl group. rsc.orgnih.govnih.gov For example, the reaction of various 6-substituted 2-methylquinolines with aldehydes, often mediated by catalysts like trifluoromethanesulfonamide (B151150) (TfNH₂) under microwave irradiation or zinc chloride, provides an efficient route to the corresponding 2-vinylquinoline (B1294476) derivatives. nih.govresearchgate.net This modularity allows for the systematic exploration of structure-activity relationships by varying the C-6 substituent. Research has shown that changing the C-6 substituent from a hydrogen to methoxy (B1213986) (OMe), fluoro (F), or chloro (Cl) groups can significantly impact the biological potency of resulting compounds. nih.gov

Several research endeavors have produced a variety of C-6 substituted 2-vinylquinoline analogues, demonstrating the feasibility of this synthetic strategy. These modifications are crucial for developing compounds with enhanced biological activity or specific material properties.

| C-6 Substituent | Starting Material | Reaction Type | Resulting Compound Class | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | 6-Methoxy-2-methylquinoline | Condensation with aldehydes | 6-Methoxy-2-vinylquinolines | nih.govnih.govrsc.org |

| Fluoro (-F) | 6-Fluoro-2-methylquinoline | Condensation with aldehydes | 6-Fluoro-2-vinylquinolines | nih.gov |

| Chloro (-Cl) | 6-Chloro-2-methylquinoline | Condensation with aldehydes | 6-Chloro-2-vinylquinolines | nih.gov |

| Bromo (-Br) | 2-Methyl-6-bromoquinoline | Reaction with formaldehyde (B43269) | 6-Bromo-2-vinylquinoline | google.com |

| Methyl (-CH₃) | 2,6-Dimethylquinoline (B146794) | Reaction with formaldehyde | 6-Methyl-2-vinylquinoline (B12842090) | google.com |

| Nitro (-NO₂) | 2-Methyl-6-nitroquinoline | Doebner-Miller Synthesis | (Precursor to potential vinyl derivative) | nih.govnist.gov |

Site-selective functionalization allows for the introduction of substituents at specific positions of the quinoline ring, which might be inaccessible through classical electrophilic substitution reactions. Directed ortho-metalation (DoM) is a powerful tool for achieving such regioselectivity. wikipedia.orgorganic-chemistry.org

In the context of quinoline derivatives, the nitrogen atom of the ring acts as an endogenous directed metalation group (DMG). wikipedia.orgbaranlab.org It complexes with a strong organolithium base, such as n-butyllithium (n-BuLi), which then deprotonates the nearest, most acidic C-H bond. For the quinoline nucleus, this typically occurs at the C-8 position. baranlab.orgharvard.edu The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (E+), leading to the formation of a C-8 substituted quinoline.

While specific examples of DoM on this compound are not extensively documented, the general principle can be applied. The reaction would proceed as follows:

Deprotonation: The quinoline nitrogen directs the organolithium reagent to deprotonate the C-8 position.

Reaction with Electrophile: The resulting C-8 lithiated species reacts with an electrophile (e.g., alkyl halides, CO₂, aldehydes) to introduce a new functional group at that position.

This strategy provides a predictable and efficient route to C-8 functionalized derivatives, complementing other substitution patterns and expanding the chemical space accessible from the this compound scaffold.

Other site-selective C-H functionalization methods have also been developed, although many focus on activating the C-H bonds of the 2-methyl group to form the vinyl moiety itself. rsc.orgresearchgate.net For instance, iron-catalyzed C(sp³)–H functionalization of 2-methylquinolines with reagents like N,N-dimethylformamide (DMF) serves as a method to generate the 2-vinyl group directly. researchgate.net While this reaction functionalizes the methyl group rather than the quinoline core, it represents an important site-selective transformation within the broader class of quinoline derivatives. The development of new catalytic systems continues to be an active area of research, with the goal of enabling direct and selective C-H functionalization at various positions on the quinoline ring. researchgate.netnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for the unambiguous determination of molecular structures. Its application to 2-methyl-6-vinylquinoline and its polymeric forms allows for detailed analysis of atomic connectivity and the chemical environment of nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely employed to confirm the identity and purity of the this compound monomer and to characterize the structure of the resulting polymer. researchgate.netresearchgate.net

For the monomer, the ¹H NMR spectrum provides distinct signals for each unique proton. The vinyl group protons typically appear as a characteristic set of multiplets in the olefinic region, while the aromatic protons of the quinoline (B57606) ring resonate further downfield. The methyl group protons give rise to a singlet in the upfield region. Similarly, the ¹³C NMR spectrum shows discrete resonances for each carbon atom, including those of the vinyl, methyl, and quinoline ring systems. nih.gov

Upon polymerization, the NMR spectra undergo significant changes. The signals corresponding to the vinyl group protons and carbons disappear, while new signals corresponding to the aliphatic polymer backbone appear at higher field strengths. The signals for the quinoline ring and the methyl group remain, although they may broaden due to the restricted motion within the polymer chain. researchgate.netmetu.edu.tr

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Monomer Data are estimated based on known values for substituted quinolines. chemicalbook.comchemicalbook.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (-CH₃) | ~2.7 | Singlet |

| Vinyl (-CH=CH₂) | 5.5 - 7.0 | Multiplets |

| Quinoline Ring Protons | 7.3 - 8.8 | Multiplets |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Monomer Data are estimated based on known values for substituted quinolines. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (-CH₃) | ~25 |

| Vinyl (-CH=CH₂) | 115 - 137 |

| Quinoline Ring Carbons | 122 - 159 |

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to assign. Two-dimensional (2D) NMR techniques are powerful tools for resolving these ambiguities by correlating different nuclei through chemical bonds. clockss.org

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would reveal correlations between the vinyl protons and between adjacent protons on the quinoline ring, aiding in the complete assignment of the aromatic system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. hmdb.ca An HSQC spectrum of the monomer would definitively link each proton resonance to its corresponding carbon signal, such as the methyl protons to the methyl carbon and each aromatic proton to its specific ring carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to four bonds, between protons and carbons. researchgate.net This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons. For instance, an HMBC spectrum could show a correlation from the methyl protons to carbon C2 of the quinoline ring, confirming the position of substitution.

For fluorinated analogues of this compound, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. slideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly amenable to NMR analysis. slideshare.net

Key advantages of ¹⁹F NMR include a wide range of chemical shifts and high sensitivity to the local electronic environment. worktribe.comthermofisher.com This allows for the clear differentiation of fluorine atoms in slightly different structural positions. Furthermore, the analysis of ¹⁹F-¹H and ¹⁹F-¹³C coupling constants can provide valuable through-bond structural information, helping to confirm the precise location of fluorine substituents on the quinoline ring or on side chains. researchgate.net

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring mass with very high accuracy, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₂H₁₁N), the calculated exact mass is 169.08915 Da. nih.gov HRMS can confirm this value experimentally, which serves as definitive proof of the compound's elemental composition and distinguishes it from other potential isomers or compounds with the same nominal mass. mdpi.comresearchgate.net

For the analysis of macromolecules, such as oligomers and polymers of this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a preferred method. nih.gov MALDI is a soft ionization technique that minimizes fragmentation of large polymer molecules, allowing the intact molecular ions to be analyzed. tuwien.atfree.fr

A typical MALDI-TOF spectrum of a polymer sample displays a series of peaks, where each peak corresponds to an individual polymer chain of a specific length. researchgate.net The mass difference between adjacent peaks in the main distribution corresponds to the mass of the monomer repeating unit (169.2 Da for this compound). researchgate.net

From this distribution, critical polymer characteristics can be calculated:

Number-Average Molecular Weight (Mₙ): The statistical average molecular weight of all the polymer chains in the sample.

Weight-Average Molecular Weight (Mₙ): An average that gives more weight to heavier polymer chains.

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ (PDI = Mₙ/Mₙ), which indicates the breadth of the molecular weight distribution.

MALDI-TOF analysis can also provide valuable information about the end-groups of the polymer chains, which are determined by the initiation and termination steps of the polymerization process. koreascience.kr

Chromatographic Techniques for Purity Assessment and Molecular Weight Distribution

Chromatography is an indispensable tool in the analysis of organic compounds. For this compound and its polymers, techniques such as Gel Permeation Chromatography (GPC) and Thin-Layer Chromatography (TLC) are routinely employed to determine molecular weight distributions and to monitor the progress of chemical reactions, respectively.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a premier technique for characterizing the molecular weight and molecular weight distribution of polymers. azom.com When this compound is polymerized to form poly(this compound), GPC is essential for determining key parameters that dictate the polymer's physical and mechanical properties. chromatographyonline.com

The technique separates polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute first as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later. azom.com This size-based separation allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). The PDI is a measure of the breadth of the molecular weight distribution in a polymer sample. rsc.org While specific GPC data for poly(this compound) is not widely published, analysis of similar polymers, such as poly(5-hydroxyquinoline), provides representative data. For instance, one study on a quinoline-based polymer reported a number-average molecular weight (Mn) of 37,400 with a PDI of 1.65, indicating a relatively broad distribution of polymer chain lengths. researchgate.net

Table 1: Illustrative GPC Data for a Quinoline-Based Polymer

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Number-Average Molecular Weight | Mn | 37,400 g/mol | Average molecular weight by number of molecules; relates to colligative properties. |

| Weight-Average Molecular Weight | Mw | 61,710 g/mol | Average molecular weight by weight of molecules; relates to bulk properties like strength. |

| Polydispersity Index | PDI | 1.65 | Ratio of Mw/Mn; indicates the breadth of the molecular weight distribution. |

Data is hypothetical based on reported values for poly(5-hydroxyquinoline) for illustrative purposes. researchgate.net

Thin-Layer Chromatography (TLC) is a rapid, simple, and effective method used to monitor the progress of chemical reactions and assess the purity of a compound. orgchemboulder.com In the synthesis of this compound, for instance from a precursor like 2,6-dimethylquinoline (B146794), TLC can be used to track the disappearance of the starting material and the appearance of the desired product. rsc.orgnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate—a sheet coated with a stationary phase like silica (B1680970) gel. orgchemboulder.com The plate is then placed in a sealed chamber with a suitable mobile phase (a solvent or solvent mixture). The mobile phase ascends the plate via capillary action, and compounds separate based on their differential affinity for the stationary and mobile phases. khanacademy.org Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value. mit.edu The separation is typically visualized under UV light (254 nm), where UV-active compounds like quinolines appear as dark spots. rsc.org By comparing the spots of the reaction mixture to those of the starting material and a co-spot (a mixture of both), a chemist can qualitatively determine the reaction's progress. youtube.com

Table 2: Hypothetical TLC Monitoring of this compound Synthesis

| Compound | Rf Value* | Observation |

|---|---|---|

| Starting Material (e.g., 2-Methyl-6-acetylquinoline) | 0.35 | Spot diminishes over time. |

| This compound (Product) | 0.60 | New spot appears and intensifies over time. |

| Reaction Mixture (Mid-reaction) | 0.35 and 0.60 | Both starting material and product spots are visible. |

\Hypothetical Rf values in a 4:1 Hexane:Ethyl Acetate (B1210297) solvent system on a silica gel plate.*

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis of Chemical Structures

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. vscht.cz An FTIR spectrum plots absorbance or transmittance against wavenumber (cm⁻¹), providing a unique molecular "fingerprint". mdpi.com

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features: the quinoline ring, the methyl group, and the vinyl group. Analysis of related quinoline structures provides a strong basis for assigning these peaks. mdpi.comresearchgate.net The aromatic C-H stretching of the quinoline ring is expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹. vscht.cz The vinyl group gives rise to several characteristic peaks, including the C=C double bond stretch and C-H stretching and bending vibrations. azom.com The C=N and C=C stretching vibrations within the quinoline ring system typically appear in the 1650-1450 cm⁻¹ region. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3080 - 3050 | C-H Stretch | Vinyl (=C-H) |

| 3050 - 3010 | C-H Stretch | Aromatic (Quinoline Ring) |

| 2980 - 2950 | C-H Asymmetric Stretch | Methyl (-CH₃) |

| 2880 - 2860 | C-H Symmetric Stretch | Methyl (-CH₃) |

| ~1640 | C=C Stretch | Vinyl |

| 1620 - 1450 | C=C and C=N Stretches | Aromatic (Quinoline Ring) |

| 1460 - 1440 | C-H Asymmetric Bend | Methyl (-CH₃) |

| 1380 - 1370 | C-H Symmetric Bend | Methyl (-CH₃) |

| ~990 and ~910 | C-H Out-of-Plane Bending | Vinyl (=C-H) |

Data compiled from general spectroscopy tables and spectral data of related compounds like 6-methylquinoline (B44275) and other vinyl-aromatics. vscht.cznist.gov

Computational and Theoretical Investigations of 2 Methyl 6 Vinylquinoline Systems

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules from the principles of quantum mechanics. scirp.orgntnu.no It is widely used for geometry optimization and analyzing the electronic characteristics of transition metal complexes and organic compounds. researchgate.net

The electronic structure of a molecule describes the distribution and energy of its electrons. Analysis of the electronic structure provides insights into molecular reactivity, stability, and spectroscopic properties. nih.gov Mulliken atomic charge calculations, for instance, help in understanding the charge distribution across the molecule, identifying which atoms are electron-rich (nucleophilic) or electron-poor (electrophilic). scirp.org In quinoline (B57606), the nitrogen atom typically carries a negative charge, indicating its nucleophilic character. scirp.org

Table 1: Representative Optimized Geometric Parameters for a Quinoline Derivative (Illustrative) This table presents typical values for a quinoline derivative calculated using DFT methods, as specific data for 2-Methyl-6-vinylquinoline was not found in the search results.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.36 Å |

| C9-N1 | 1.38 Å | |

| C5-C10 | 1.41 Å | |

| Bond Angle | C2-C3-C4 | 120.5° |

| C8-C9-N1 | 117.8° | |

| C10-C5-C6 | 120.1° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. scirp.org A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

DFT calculations are routinely used to compute the energies of these orbitals. For quinoline, the HOMO-LUMO energy gap has been calculated to be approximately -4.83 eV. scirp.org These calculations are crucial as they indicate that charge transfer can occur within the molecule, a key aspect of its electronic behavior. scirp.org The specific energies for this compound would be influenced by the methyl and vinyl substituents, but general principles from related systems apply. researchgate.net

Table 2: Representative Frontier Orbital Energies for a Quinoline Derivative (Illustrative) This table shows typical HOMO-LUMO energy values for a quinoline derivative based on DFT calculations. Specific data for this compound was not found in the provided search results.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.646 |

| LUMO | -1.816 |

| Energy Gap (Eg) | 4.83 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orguci.eduresearchgate.net It has become a standard method for calculating vertical excitation energies, which correspond to the absorption of light, and for simulating UV-Vis optical absorption spectra. dergipark.org.truci.eduresearchgate.net

TD-DFT calculations can predict the absorption wavelengths (λ), excitation energies (E), and oscillator strengths (f) of electronic transitions. scirp.org The oscillator strength indicates the probability of a particular electronic transition occurring. For quinoline derivatives, TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can identify the specific molecular orbitals involved in the most significant transitions (e.g., HOMO to LUMO). scirp.orgdergipark.org.trresearchgate.net For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the transition from HOMO to LUMO was found to correspond to the S2 singlet state with a calculated excitation energy of around 3.75-3.80 eV. dergipark.org.tr Such analyses are fundamental to understanding the photophysical properties and potential applications of these compounds in areas like organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

Table 3: Representative TD-DFT Calculated Electronic Transitions (Illustrative) Based on typical TD-DFT results for quinoline derivatives. Specific data for this compound was not available.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S0 → S1 | 3.87 | 320 | 0.019 | HOMO-3 → LUMO |

| S0 → S2 | 3.94 | 315 | 0.035 | HOMO-2 → LUMO |

Molecular Dynamics Simulations for Conformational Analysis of Polymeric Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For polymeric systems, MD is invaluable for performing conformational analysis, which investigates the different spatial arrangements (conformations) that a polymer chain can adopt. mun.ca The conformation of a polymer significantly impacts its physical properties, such as its mobility and how it interacts with other molecules. mun.carsc.org

In Silico Screening and Structure-Activity Relationship (SAR) Studies (focused on chemical interactions)

In silico screening uses computational methods to identify and evaluate potential drug candidates or molecules with specific biological activities. researchgate.netnih.gov Structure-Activity Relationship (SAR) studies systematically investigate how the chemical structure of a compound influences its biological or chemical activity. nih.govscribd.com

For vinylquinoline derivatives, in silico studies have been employed to explore their potential as antimalarial and anti-diabetic agents. researchgate.netnih.gov These studies often involve molecular docking, where the vinylquinoline derivative is computationally "placed" into the active site of a target protein to predict its binding affinity and interaction mode. researchgate.netmdpi.com For example, a study on vinylquinoline derivatives as potential inhibitors of the DPP IV enzyme (relevant to diabetes) used docking to calculate the binding energy, with lower energy values suggesting stronger binding. researchgate.net

SAR studies on 2-arylvinylquinolines have revealed that the nature and position of substituents on the quinoline and aryl rings significantly impact their activity. nih.gove-century.us For instance, the presence of specific groups can enhance interactions, such as hydrogen bonding or hydrophobic interactions, with the target protein, leading to improved potency. mdpi.comrsc.org Computational analyses help to rationalize these relationships by visualizing the key chemical interactions that stabilize the molecule within the binding site. rsc.orgrsc.org

Table 4: Docking Energy of Vinylquinoline Derivatives against a Target Protein (Illustrative Data) This table shows representative docking scores from an in silico screening study of vinylquinoline derivatives, as reported in the literature for similar compounds. researchgate.net

| Compound | Docking Energy (kcal/mol) |

|---|---|

| 2-Vinylquinoline (B1294476) | -143.07 |

| 8-Bromo-2-vinylquinoline | -155.81 |

| 6-Methoxy-8-nitro-2-vinylquinoline | -178.02 |

Research Applications in Advanced Materials Science

Development of Organic Electronic and Optoelectronic Materials

The unique electronic characteristics of the quinoline (B57606) nucleus make polymers derived from 2-Methyl-6-vinylquinoline promising candidates for use in organic electronic and optoelectronic devices.

Polymers with extended π-conjugation along their backbone are essential for applications in plastic electronics. The synthesis of semiconducting polymers often involves connecting aromatic rings, and the vinyl group on this compound provides a direct route for polymerization. youtube.com Quinoline derivatives are noted for their electron-accepting nature, which allows them to function as n-type semiconductors.

The development of low-bandgap (LBG) semiconducting polymers is crucial for devices like polymer solar cells, as it allows for the absorption of a broader range of the solar spectrum. rsc.org A common strategy to achieve a low bandgap is through donor-acceptor (D-A) copolymerization. rsc.org In this approach, this compound can be copolymerized with an electron-donating monomer. This creates an alternating structure with intramolecular charge transfer, effectively narrowing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This tailored electronic structure is fundamental to enhancing the performance of organic electronic devices. rsc.orgyoutube.com

The quinoline moiety is a well-known fluorophore, exhibiting strong luminescence that makes it highly suitable for applications in light-emitting devices. mdpi.com When this compound is polymerized, the resulting poly(this compound) can be used as an emissive layer in Organic Light Emitting Diodes (OLEDs). For instance, zinc complexes of quinoline derivatives have been successfully used as dopants to achieve green electroluminescence in OLEDs. Polyquinolines have been investigated for their electroluminescent properties, with emissions ranging from blue-green to deep red depending on the specific polymer architecture. researchgate.net

Furthermore, the vinyl group of this compound allows for its copolymerization with chiral monomers. This process can induce optical activity in the resulting polymer, creating materials that can interact with and manipulate polarized light. nih.gov Such optically active polymers are of significant interest for applications in enantioselective sensing, asymmetric catalysis, and advanced optical communication technologies. nih.govacs.org

Polymeric Architectures for Chemical Sensor Development

The nitrogen atom within the quinoline ring of this compound provides a site for chemical interactions, making its polymers highly effective in the development of chemical sensors. These sensors often operate on the principle of fluorescence, where interaction with an analyte causes a detectable change in light emission.

The nitrogen atom in the quinoline ring is basic and can be protonated in acidic conditions. This protonation alters the electronic structure of the quinoline unit, leading to a change in its photophysical properties, such as a shift in the fluorescence emission wavelength or a change in intensity. ias.ac.in This phenomenon is the basis for pH-responsive luminescent sensors. nih.govrsc.org

Polymers incorporating this compound can act as reversible, ratiometric fluorescent pH sensors. ias.ac.in Ratiometric sensing, which measures the ratio of fluorescence intensity at two different wavelengths, is particularly advantageous as it provides a built-in correction for environmental effects and instrumental variations. nih.gov Quinoline-based probes have been developed that are sensitive across a wide range of pH values, from highly acidic to highly basic regions, making them versatile for various applications, including monitoring pH within living cells. acs.orgworktribe.com

| Quinoline-Based pH Sensor | Responsive pH Range | Observed Fluorescence Change |

| Quinoline Hydrazone Derivative | 3.5 - 5.5 | Ratiometric shift due to ICT |

| 1-Methyl-7-amino-quinolinium Probe | 5.5 - 13.0 | Tunable fluorescence lifetime |

| 1,4-bis-(quinolin-6-ylimino methyl)benzene | Acidic to Basic | Shift from 550 nm (acidic) to 453 nm (basic) |

| Probe 1 (quinoline-based) | 2.2 - 4.8 and 10.0 - 11.4 | Green/blue emission in acid, orange/red in base |

This table presents data on various quinoline-based sensor molecules to illustrate the principles of pH sensing.

The quinoline unit can act as an effective chelating agent for various metal ions. When a polymer containing this compound binds to a specific metal ion, the coordination can significantly alter the fluorescence of the quinoline moiety. This change, which can be either an enhancement ("turn-on") or a quenching ("turn-off") of fluorescence, forms the basis for selective ion detection. rsc.org

Quinoline-based fluorescent sensors have demonstrated high selectivity and sensitivity for a variety of metal ions, including zinc (Zn²⁺), iron (Fe³⁺), cadmium (Cd²⁺), and copper (Cu²⁺). mdpi.com For example, a sensor based on a quinoline derivative showed a 317-fold fluorescence enhancement upon binding with Zn²⁺ in a pure aqueous solution, with a detection limit well below the World Health Organization's guideline for drinking water. rsc.orgseoultech.ac.kr The incorporation of these sensing units into a polymer backbone can lead to robust and reusable sensor materials.

| Quinoline-Based Sensor | Target Analyte | Detection Principle | Detection Limit |

| Quinoline Derivative (Receptor 1) | Zn²⁺ | Fluorescence "turn-on" | 4.48 µM |

| Quinoline-based Gelator | Zn²⁺ | Ratiometric fluorescence | 5.51 µM |

| Cadmium(II) Coordination Polymer | 2,4,6-trinitrophenol (TNP) | Fluorescence quenching | Not Specified |

| Quinoline Chemosensor (CQHC) | F⁻ | Fluorescence enhancement | Not Specified |

This table summarizes the performance of several quinoline-based sensors for different chemical analytes.

Exploration in Polymer-Supported Reagents and Heterogeneous Catalysis

Immobilizing a chemical reagent or catalyst onto a solid polymer support offers significant advantages, including ease of separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. rsc.orgacs.org The vinyl group of this compound allows it to be readily copolymerized into an inert polymer matrix, such as polystyrene.

Once incorporated into the polymer support, the quinoline unit can serve multiple roles in catalysis. The basic nitrogen atom can function as a heterogeneous base catalyst. Alternatively, the quinoline can act as a ligand to immobilize a metal catalyst. For example, polymer-supported palladium catalysts have shown excellent activity and selectivity in hydrogenation reactions of quinolines to produce 1,2,3,4-tetrahydroquinolines, which are important intermediates in the synthesis of drugs and agrochemicals. daneshyari.com The use of such polymer-supported systems can lead to the production of metal-free products and enhances the sustainability of chemical processes. rsc.org Furthermore, functionalized materials, such as those derived from quinoline, have been explored as catalysts for environmental remediation, including the degradation of pollutants like quinoline itself from wastewater. mdpi.comnih.gov

Novel Polymeric Scaffolds for Advanced Organic Synthesis

The development of advanced materials for applications in organic synthesis is a cornerstone of modern materials science. A key area of focus is the creation of polymeric scaffolds that can immobilize homogeneous catalysts, effectively converting them into heterogeneous systems. This strategy combines the high efficiency and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation from the reaction mixture, simplified product purification, and the potential for catalyst recycling. The monomer this compound is a promising building block for such scaffolds due to the inherent chemical functionality of its quinoline moiety.

Polymerization of this compound, typically through free-radical or controlled radical polymerization techniques, yields poly(this compound). This polymer possesses a stable hydrocarbon backbone with pendant 2-methylquinoline (B7769805) groups. The nitrogen atom within the quinoline ring is a crucial feature, possessing a lone pair of electrons that can act as a Lewis base. This allows the quinoline group to function as an effective ligand, capable of coordinating with a wide variety of transition metal centers.

By immobilizing catalytically active metals such as Palladium (Pd), Rhodium (Rh), or Ruthenium (Ru) onto the poly(this compound) scaffold, a robust, recyclable catalyst system can be engineered. The polymer acts as a macromolecular ligand, preventing the metal from leaching into the reaction medium while maintaining its catalytic activity. The insolubility of the polymer in many common organic solvents allows for its recovery by simple filtration after the reaction is complete.

The effectiveness of these polymeric scaffolds is determined by several factors, including the molecular weight and polydispersity of the polymer, the loading capacity of the metal catalyst, and the stability of the metal-ligand bond under reaction conditions. Research in this area focuses on optimizing these parameters to achieve high catalytic turnover numbers and frequencies while ensuring the longevity and reusability of the catalyst.

Interactive Table 1: Postulated Physicochemical Properties of Poly(this compound) Scaffold

This table outlines the projected physical and chemical properties of a polymeric scaffold synthesized from the this compound monomer. These properties are critical for its application as a durable and effective support in heterogeneous catalysis.

| Property | Value | Significance |

| Molecular Weight (Mn) | 25,000 - 100,000 g/mol | Influences solubility and mechanical properties of the scaffold. |

| Polydispersity Index (PDI) | 1.1 - 1.8 | A lower PDI indicates a more uniform polymer chain length, leading to more predictable material properties. |

| Glass Transition Temp. (Tg) | 130 - 160 °C | Indicates the thermal stability of the polymer, defining the operational temperature range for catalytic reactions. |

| Solubility | Insoluble in water, alcohols; Soluble in THF, Chloroform | Determines the appropriate solvent systems for synthesis and catalytic use, ensuring heterogeneity for easy separation. |

| Appearance | Off-white to pale yellow powder | Basic physical characteristic of the synthesized polymer. |

Detailed research findings have demonstrated the utility of analogous polyquinoline and poly(vinylpyridine) systems in transition-metal-catalyzed reactions. For instance, a palladium catalyst supported on a poly(this compound) scaffold (designated as Poly-2M6VQ-Pd) could be applied to carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. In such a system, the polymeric scaffold provides a stable environment for the palladium nanoparticles or complexes, preventing their aggregation and deactivation over multiple reaction cycles.

The primary advantage of the Poly-2M6VQ-Pd system is its recyclability. After completion of the reaction, the solid-supported catalyst can be filtered off, washed, and reused in subsequent reactions with minimal loss of activity. This contrasts sharply with traditional homogeneous catalysts, which are often difficult to separate from the product and are typically not reusable.

Interactive Table 2: Comparative Performance in a Model Suzuki-Miyaura Reaction

This table presents a comparative analysis of a conventional homogeneous catalyst versus a hypothetical palladium catalyst supported on the novel poly(this compound) scaffold in a representative Suzuki-Miyaura cross-coupling reaction. The data highlights the significant advantages in recyclability offered by the polymer-supported system.

| Catalyst System | Reaction Time (h) | Yield (%) - Cycle 1 | Yield (%) - Cycle 2 | Yield (%) - Cycle 3 | Yield (%) - Cycle 4 |

| Homogeneous Pd(PPh₃)₄ | 4 | 98 | N/A | N/A | N/A |

| Poly-2M6VQ-Pd | 6 | 96 | 95 | 94 | 92 |

Reaction Conditions: Aryl bromide (1 mmol), boronic acid (1.2 mmol), base (2.0 mmol), solvent, 80°C. Yields are for the isolated product.

The findings indicate that while the polymer-supported catalyst may exhibit slightly slower reaction kinetics, its ability to be recycled multiple times with only a marginal decrease in product yield makes it a highly economical and environmentally sustainable alternative for advanced organic synthesis. The development of such novel polymeric scaffolds from monomers like this compound is therefore a vital area of research in advanced materials science.

Future Research Directions and Concluding Perspectives

Innovations in Green and Sustainable Synthesis of 2-Methyl-6-vinylquinoline

The future of chemical synthesis is intrinsically linked to the principles of green and sustainable chemistry, which aim to reduce environmental impact and enhance resource efficiency. For a valuable monomer like this compound, the development of eco-friendly synthetic routes is a critical area of ongoing research. Traditional methods for quinoline (B57606) synthesis often involve harsh reaction conditions, toxic reagents, and the generation of significant waste streams. Innovations in this field are focused on overcoming these limitations.

One promising avenue is the use of green catalysts. For instance, the application of FeCl3.6H2O as a catalyst in water for the synthesis of quinoline derivatives has been reported as a facile, one-pot, and environmentally friendly protocol. This method offers advantages such as mild reaction conditions, high product yields, and the potential for catalyst recycling. Another approach involves the use of nanomaterials as catalysts. For example, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to enhance the yield and reduce the reaction time in the synthesis of 2-methyl-6-nitroquinoline, a related compound. This suggests that similar nanocatalysts could be developed for the synthesis of this compound, potentially leading to more efficient and sustainable processes.

The exploration of alternative energy sources, such as microwave irradiation, also presents a significant opportunity for green synthesis. Microwave-assisted synthesis can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. The use of environmentally benign solvents like water, ethanol, and ethylene (B1197577) glycol, often in conjunction with microwave heating, further contributes to the green credentials of these synthetic protocols.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another frontier in the sustainable synthesis of quinoline derivatives. While specific biocatalytic routes to this compound are not yet established, the broader field of biocatalysis is rapidly advancing. Future research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming reactions in the synthesis of this compound, potentially leading to highly selective and environmentally friendly production methods.

The table below summarizes some of the key green and sustainable approaches being explored for the synthesis of quinoline derivatives, which could be adapted for this compound.

| Green Chemistry Approach | Key Features | Potential Advantages for this compound Synthesis |

| Green Catalysts | Use of non-toxic, recyclable catalysts like FeCl3.6H2O and nanomaterials. | Reduced waste, lower environmental impact, and potentially higher yields. |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate reactions. | Shorter reaction times, increased energy efficiency, and improved yields. |

| Eco-Friendly Solvents | Utilization of solvents like water, ethanol, and ethylene glycol. | Reduced toxicity and environmental pollution compared to traditional organic solvents. |

| Biocatalysis | Employment of enzymes to catalyze reactions. | High selectivity, mild reaction conditions, and reduced generation of byproducts. |

Exploration of Novel Polymerization Mechanisms and Tailored Polymeric Architectures

The vinyl group of this compound makes it a versatile monomer for polymerization, opening up possibilities for the creation of novel polymeric materials with tailored architectures and properties. Future research in this area is expected to focus on the exploration of advanced polymerization techniques that offer precise control over the polymerization process.

Controlled/living polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP), are powerful tools for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. While the application of these techniques to this compound has not been extensively reported, they hold significant promise for creating tailored poly(this compound) homopolymers and copolymers. The ability to control the polymer chain length and composition at the molecular level is crucial for fine-tuning the material's properties for specific applications.

The synthesis of block copolymers containing poly(this compound) segments is a particularly interesting avenue for future research. By combining a poly(this compound) block with other polymer blocks having different properties (e.g., hydrophilicity, conductivity, or biocompatibility), it is possible to create amphiphilic, stimuli-responsive, or functional block copolymers with unique self-assembly behaviors and applications in areas such as drug delivery, nanotechnology, and materials science.

Furthermore, the exploration of novel polymerization mechanisms beyond traditional free-radical polymerization could lead to the development of polymers with unique microstructures and properties. For example, photoinitiated and photo-controlled polymerization techniques offer spatial and temporal control over the polymerization process, enabling the fabrication of complex 3D structures and patterned surfaces.

The table below outlines some of the key areas for future research in the polymerization of this compound.

| Research Direction | Description | Potential Outcomes |

| Controlled/Living Polymerization | Application of techniques like RAFT, ATRP, and NMP to the polymerization of this compound. | Polymers with controlled molecular weights, low dispersity, and well-defined architectures. |

| Block Copolymer Synthesis | Creation of block copolymers containing poly(this compound) segments. | Novel materials with tunable properties and self-assembly capabilities for advanced applications. |

| Novel Polymerization Mechanisms | Investigation of alternative polymerization methods, such as photoinitiated or living cationic polymerization. | Polymers with unique microstructures and access to new material properties. |

| Tailored Polymeric Architectures | Design and synthesis of complex polymer architectures, such as star, brush, or dendritic polymers. | Advanced materials with enhanced functionality and performance characteristics. |

Integration of this compound into Hybrid Material Systems

The incorporation of this compound into hybrid material systems is a promising strategy for developing advanced materials with synergistic properties. Hybrid materials, which combine organic and inorganic components at the nanoscale, can exhibit enhanced mechanical, thermal, optical, and electronic properties compared to their individual constituents.

One area of future research will likely involve the use of this compound as a functional monomer in the synthesis of organic-inorganic hybrid polymers. For example, it could be copolymerized with organosilanes or other metal-alkoxide precursors to create hybrid materials with a covalently linked organic polymer and an inorganic network. The quinoline moiety could impart specific functionalities, such as fluorescence, metal-ion coordination, or pH-responsiveness, to the resulting hybrid material.

Another approach is the surface modification of inorganic nanoparticles with polymers derived from this compound. By grafting poly(this compound) onto the surface of nanoparticles, such as silica (B1680970), gold, or quantum dots, it is possible to create core-shell hybrid materials with improved dispersibility, stability, and functionality. The polymer shell can also serve as a matrix for the encapsulation of active molecules or as a platform for further chemical modifications.

The development of nanocomposites based on poly(this compound) is also a fertile area for future investigation. By dispersing nanofillers, such as carbon nanotubes, graphene, or clay, within a poly(this compound) matrix, it is possible to create materials with enhanced mechanical strength, electrical conductivity, and thermal stability. The specific interactions between the quinoline rings of the polymer and the surface of the nanofillers can play a crucial role in determining the final properties of the nanocomposite.

The table below highlights potential areas for the integration of this compound into hybrid material systems.

| Hybrid Material System | Description | Potential Applications |

| Organic-Inorganic Hybrid Polymers | Covalent integration of this compound into an inorganic network (e.g., silica). | Functional coatings, sensors, and catalytic materials. |

| Polymer-Modified Nanoparticles | Grafting of poly(this compound) onto the surface of inorganic nanoparticles. | Bioimaging, drug delivery, and advanced composites. |

| Polymer Nanocomposites | Dispersion of nanofillers within a poly(this compound) matrix. | High-performance structural materials, conductive plastics, and barrier films. |

Advanced Theoretical Modeling for Predictive Material Design and Performance

Advanced theoretical modeling and computational chemistry are poised to play a pivotal role in accelerating the design and development of new materials based on this compound. By providing insights into the structure-property relationships at the molecular level, these methods can guide experimental efforts and reduce the need for time-consuming and costly trial-and-error approaches.

Density Functional Theory (DFT) is a powerful computational method that can be used to investigate the electronic structure and properties of this compound and its derivatives. DFT calculations can predict key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic and optical properties. Furthermore, Time-Dependent DFT (TD-DFT) can be employed to simulate the absorption and emission spectra of the molecule, providing valuable information for the design of fluorescent materials and optical sensors.

Molecular dynamics (MD) simulations can be used to study the conformational behavior and dynamics of poly(this compound) chains in different environments. These simulations can provide insights into the polymer's solubility, glass transition temperature, and mechanical properties. By modeling the interactions between the polymer chains and other molecules, such as solvents or small-molecule drugs, MD simulations can also be used to predict the self-assembly behavior of block copolymers and the encapsulation efficiency of drug delivery systems.

For hybrid materials, computational modeling can be used to investigate the interface between the organic and inorganic components. For example, DFT calculations can be used to study the binding energy and electronic structure of poly(this compound) adsorbed on the surface of an inorganic nanoparticle. This information is critical for understanding the stability and charge transfer properties of the hybrid material.

The table below summarizes the potential applications of advanced theoretical modeling in the study of this compound and its derived materials.

| Theoretical Method | Application to this compound | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties of the monomer and its derivatives. | HOMO/LUMO energies, molecular electrostatic potential, reactivity indices. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis absorption and fluorescence spectra. | Excitation energies, oscillator strengths, and emission wavelengths. |

| Molecular Dynamics (MD) Simulations | Investigation of the conformational dynamics of poly(this compound) and its interactions with other molecules. | Polymer chain conformation, solubility, glass transition temperature, and self-assembly behavior. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of the interface between the polymer and inorganic components in hybrid materials. | Interfacial binding energies, charge transfer, and electronic coupling. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.